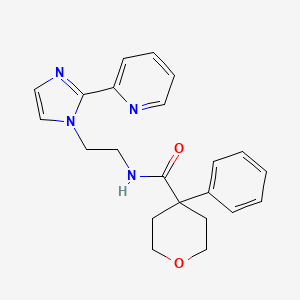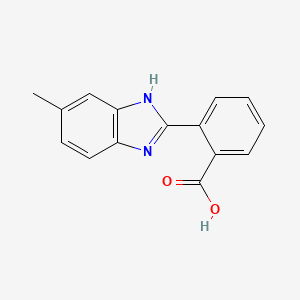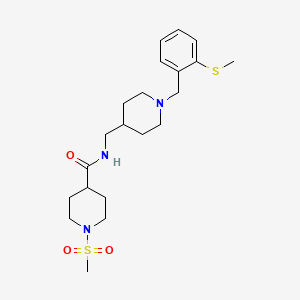
1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a synthetic organic molecule with potential applications in various scientific fields. This compound, due to its unique structural configuration, presents interesting chemical reactivity and biological activity that makes it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide typically involves multi-step processes. These steps include:
Formation of Piperidine Backbone: : The base structure is built using substituted piperidine derivatives.
Addition of Sulfonyl Group: : A methylsulfonyl group is introduced via sulfonylation, typically using reagents such as methanesulfonyl chloride under basic conditions.
N-Alkylation: : The piperidine nitrogen is alkylated with 2-(methylthio)benzyl bromide, utilizing strong bases like sodium hydride to facilitate nucleophilic substitution.
Carboxamide Formation: : The piperidine-4-carboxylic acid is converted to the carboxamide derivative using reagents like carbonyldiimidazole or via direct amidation.
Industrial Production Methods
Industrial-scale production may involve optimized steps for higher yield and purity, often utilizing continuous flow processes and specialized catalysts to streamline reactions. Industrial methods focus on cost-efficiency and scalability, with process intensification methods to reduce reaction times and improve overall efficiency.
化学反应分析
Types of Reactions
1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide can undergo various reactions:
Oxidation: : It is susceptible to oxidation at the methylthio group, forming sulfoxide or sulfone derivatives.
Reduction: : The carbonyl group in the carboxamide can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: : Halogenation of the benzyl group can introduce functional groups like fluorine or chlorine.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, mCPBA (meta-chloroperbenzoic acid).
Reduction Reagents: : Lithium aluminum hydride (LAH), catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution Reagents: : Halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Secondary amines.
Substitution: : Halogenated benzyl derivatives.
科学研究应用
Chemistry
Intermediate: : Used as an intermediate in organic synthesis for the production of more complex molecules.
Reactivity Studies: : Employed in studies exploring novel reaction mechanisms and synthetic routes.
Biology
Pharmacological Studies: : Investigated for its biological activity, particularly in receptor-binding studies and as a ligand in biochemical assays.
Medicine
Drug Development: : Potential lead compound for developing therapeutic agents, especially in fields targeting specific molecular pathways.
Industry
Material Science: : Utilized in the synthesis of polymers and advanced materials with unique properties.
Catalysis: : Acts as a ligand in catalytic systems for facilitating organic transformations.
作用机制
The mechanism of action of 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide involves:
Molecular Targets: : It interacts with specific proteins or enzymes, modulating their activity.
Pathways: : It can influence signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Compared to other similar compounds:
1-(methylsulfonyl)-4-piperidinyl compounds: : Its unique benzyl substituent enhances its binding affinity to certain molecular targets.
Piperidine-4-carboxamides: : Its methylthio and methylsulfonyl groups provide distinctive reactivity profiles.
List of Similar Compounds
1-(methylsulfonyl)-N-(phenylmethyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(1-(2-chlorobenzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide
属性
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S2/c1-28-20-6-4-3-5-19(20)16-23-11-7-17(8-12-23)15-22-21(25)18-9-13-24(14-10-18)29(2,26)27/h3-6,17-18H,7-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSELLOGFJFNLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)
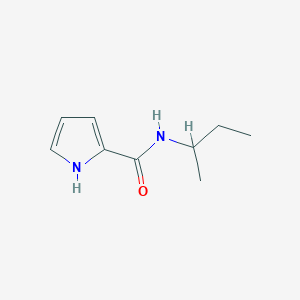
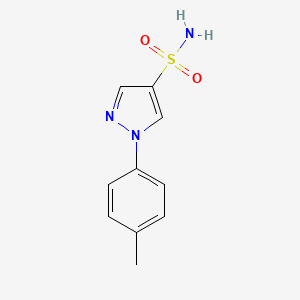
![methyl2-amino-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylatehydrochloride](/img/structure/B2446446.png)
![(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride](/img/structure/B2446447.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2446450.png)
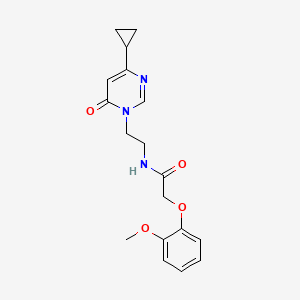

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)
